

Lancifodilactone C: A Promising Triterpenoid with Antiviral Potential

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Compound of Interest

Compound Name: Lancifodilactone C

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Lancifodilactone C, a structurally unique triterpenoid isolated from the medicinal plant *Schisandra lancifolia*, has emerged as a compound of significant interest in the field of antiviral research. Initial studies have demonstrated its potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1), positioning it as a potential lead for the development of novel antiretroviral agents. This technical guide provides a comprehensive overview of the current knowledge on **Lancifodilactone C**, including its antiviral activity, cytotoxicity, and the methodologies used for its evaluation.

Executive Summary

Lancifodilactone C exhibits notable in vitro efficacy against HIV-1 with a half-maximal effective concentration (EC₅₀) of 1.4 µg/mL. Crucially, it displays a favorable safety profile, showing no cytotoxicity in H9 lymphocytes at concentrations up to 100 µg/mL. This results in a high selectivity index of over 71.4, indicating a wide therapeutic window. While the precise mechanism of action is yet to be fully elucidated, related compounds from the *Schisandra* genus have been shown to inhibit HIV-1 reverse transcriptase, suggesting a potential target for **Lancifodilactone C**. Further research is warranted to explore its full antiviral spectrum and to delineate its molecular mechanism of action.

Antiviral Activity and Cytotoxicity

The primary antiviral data for **Lancifodilactone C** is against HIV-1. The key quantitative data from in vitro studies are summarized in the table below.

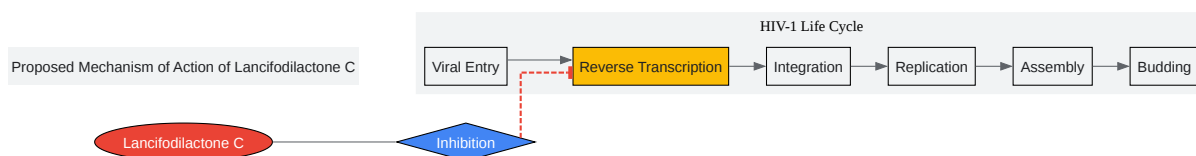
Compound	Virus	Cell Line	EC50	CC50	Selectivity Index (SI)
Lancifodilactone C	HIV-1	H9 Lymphocytes	1.4 µg/mL	> 100 µg/mL	> 71.4

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50. A higher SI value indicates greater selectivity of the compound for the virus over the host cell.

Putative Mechanism of Action

While the exact mechanism by which **Lancifodilactone C** inhibits HIV-1 replication has not been definitively established, preliminary insights can be drawn from studies on related triterpenoids isolated from the *Schisandra* genus. One such compound, Nigranoic acid, also found in *Schisandra*, has been shown to inhibit the activity of HIV-1 reverse transcriptase (RT) [1]. The RT enzyme is crucial for the HIV life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of RT is a clinically validated strategy for treating HIV infection.

Based on this, a proposed, yet unconfirmed, mechanism of action for **Lancifodilactone C** is the inhibition of HIV-1 reverse transcriptase.



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Proposed Mechanism of Action of **Lancifodilactone C**

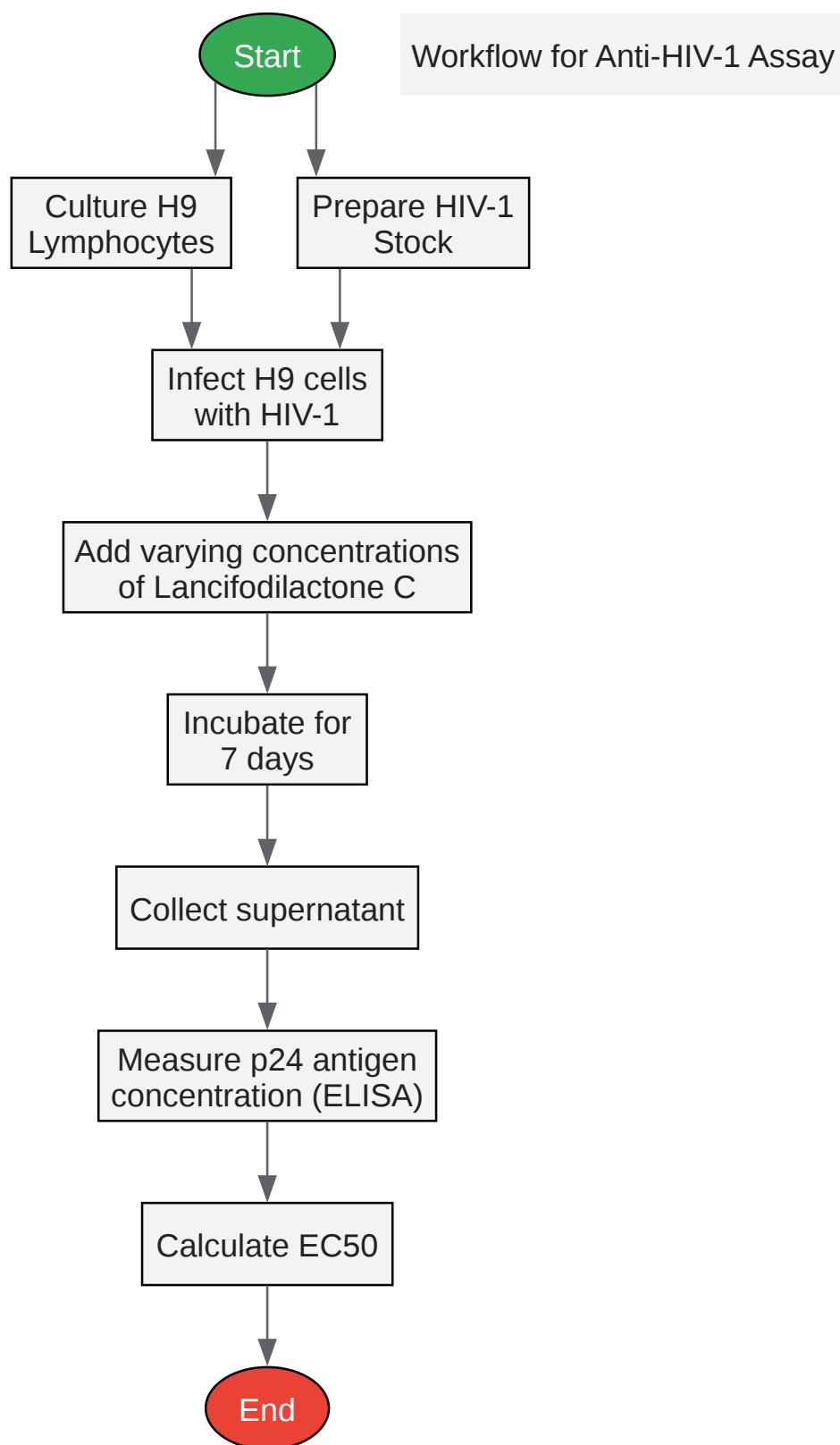
Further enzymatic assays are necessary to confirm whether **Lancifodilactone C** directly inhibits HIV-1 reverse transcriptase or acts through a different mechanism.

Experimental Methodologies

The evaluation of the anti-HIV activity and cytotoxicity of **Lancifodilactone C** involves several key in vitro assays. The following sections detail the generalized protocols for these assays.

Anti-HIV-1 Assay in H9 Lymphocytes

This assay is designed to determine the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.



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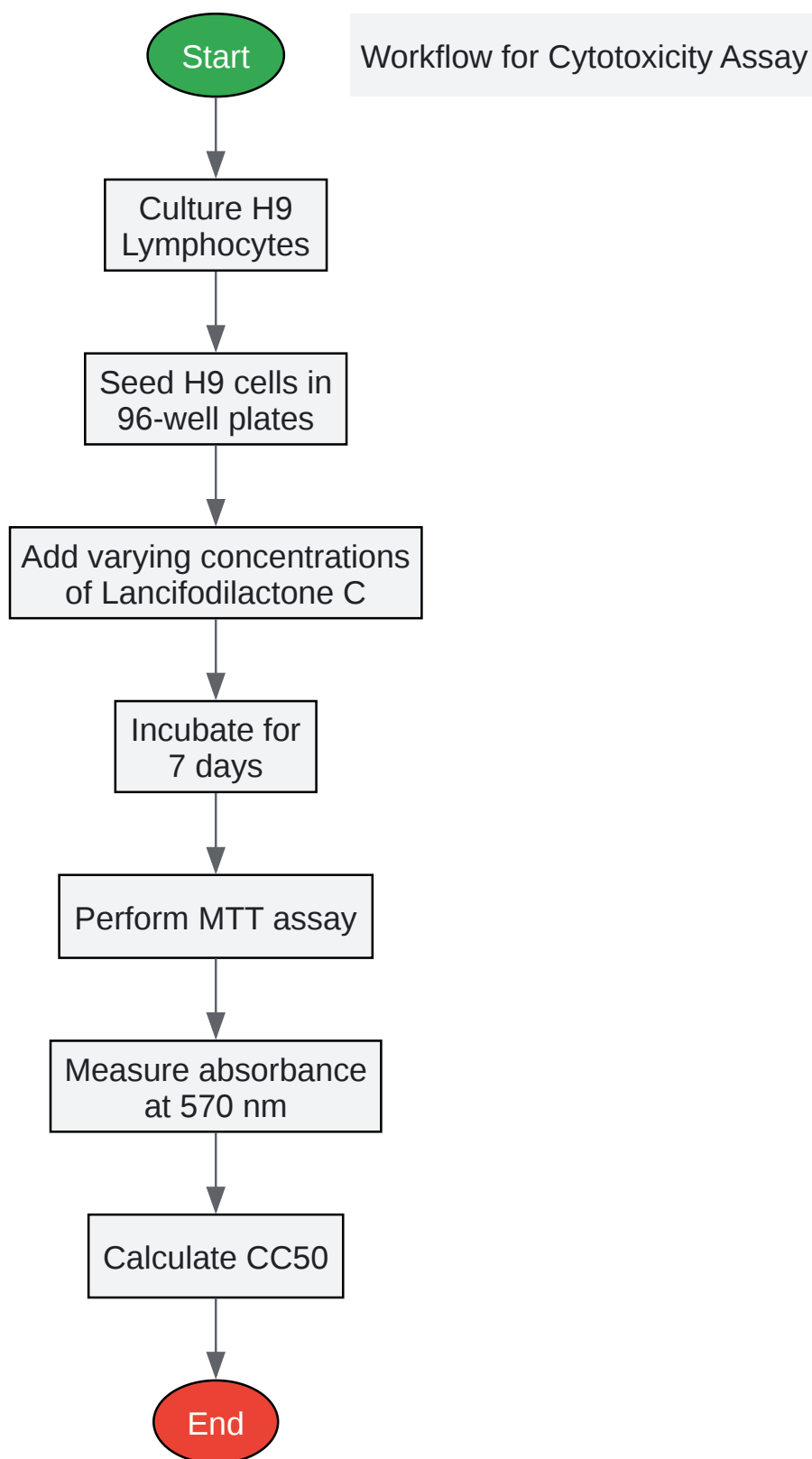
Workflow for Anti-HIV-1 Assay

Protocol:

- **Cell Culture:** H9 lymphocytes are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
- **Infection:** H9 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIB) at a predetermined multiplicity of infection (MOI).
- **Treatment:** Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of **Lancifodilactone C**. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (no compound) are included.
- **Incubation:** The plates are incubated for 7 days to allow for multiple rounds of viral replication.
- **Quantification of Viral Replication:** After the incubation period, the cell culture supernatant is collected, and the concentration of the HIV-1 p24 capsid protein is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit. The amount of p24 antigen is directly proportional to the extent of viral replication.
- **Data Analysis:** The percentage of inhibition of viral replication is calculated for each concentration of **Lancifodilactone C** relative to the untreated control. The EC₅₀ value is then determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration at which the compound becomes toxic to the host cells.



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Workflow for Cytotoxicity Assay

Protocol:

- **Cell Seeding:** H9 lymphocytes are seeded in 96-well plates at a density of approximately 1×10^5 cells/well.
- **Treatment:** The cells are treated with the same serial dilutions of **Lancifodilactone C** as used in the antiviral assay. A control with no compound is also included.
- **Incubation:** The plates are incubated for the same duration as the antiviral assay (7 days).
- **MTT Assay:** The metabolic activity of the cells, which is an indicator of cell viability, is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
- **Quantification:** The formazan crystals are solubilized, and the absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The percentage of cytotoxicity is calculated for each compound concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

Future Directions

The promising anti-HIV activity and low cytotoxicity of **Lancifodilactone C** make it an attractive candidate for further investigation. Future research should focus on:

- **Broad-Spectrum Antiviral Screening:** Evaluating the activity of **Lancifodilactone C** against a wider range of viruses, including other retroviruses, enveloped viruses (e.g., influenza, herpes simplex virus), and non-enveloped viruses.
- **Mechanism of Action Studies:** Conducting enzymatic assays to confirm or refute the inhibition of HIV-1 reverse transcriptase. Time-of-addition studies could also help pinpoint the stage of the HIV-1 life cycle that is inhibited.

- Structural Activity Relationship (SAR) Studies: Synthesizing and testing analogues of **Lancifodilactone C** to identify the key structural features responsible for its antiviral activity and to potentially develop more potent and selective compounds.
- In Vivo Efficacy and Pharmacokinetic Studies: Assessing the antiviral efficacy and pharmacokinetic properties of **Lancifodilactone C** in relevant animal models.

Conclusion

Lancifodilactone C represents a promising natural product with demonstrated anti-HIV-1 activity and a favorable in vitro safety profile. While further studies are needed to fully characterize its antiviral potential and mechanism of action, it stands as a valuable lead compound in the ongoing search for new and effective antiviral therapies. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this unique triterpenoid.

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References

- 1. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
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